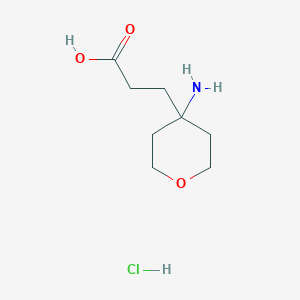

3-(4-Aminooxan-4-yl)propanoic acid hydrochloride

Description

3-(4-Aminooxan-4-yl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a tetrahydropyran (oxan) ring substituted with an amino group at the 4-position, linked to a propanoic acid moiety via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents. The compound’s estimated molecular weight is ~207.5 g/mol (calculated from the formula). It is primarily used in research settings, particularly in medicinal chemistry, for exploring structure-activity relationships in drug design .

Properties

IUPAC Name |

3-(4-aminooxan-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c9-8(2-1-7(10)11)3-5-12-6-4-8;/h1-6,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTXOQFVBLRPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride typically involves the following steps :

Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

Introduction of the Amino Group: The amino group is introduced via an amination reaction, where an appropriate amine is reacted with the tetrahydropyran intermediate.

Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety through a condensation reaction, resulting in the formation of 3-(4-Aminooxan-4-yl)propanoic acid.

Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

3-(4-Aminooxan-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Condensation: The propanoic acid moiety can undergo condensation reactions with alcohols or amines, forming esters or amides, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives based on 3-(4-Aminooxan-4-yl)propanoic acid. These compounds exhibit structure-dependent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against MRSA and 0.5 to 2 µg/mL against Enterococcus species .

Anticancer Potential

The compound has also been evaluated for anticancer activity. A series of derivatives demonstrated significant cytotoxic effects against A549 non-small cell lung cancer cells, with some compounds reducing cell viability by over 50%. Notably, one derivative exhibited potent antioxidant properties in the DPPH radical scavenging assay, suggesting its potential as an anticancer agent that also mitigates oxidative stress associated with cancer progression .

Industrial and Pharmaceutical Applications

In addition to its biological applications, this compound is utilized in the pharmaceutical industry as a precursor for developing new therapeutic agents. Its ability to serve as a building block for more complex molecules makes it valuable for synthesizing specialty chemicals and materials with tailored properties for various applications .

Comprehensive Data Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Antimicrobial | Derivatives against MRSA and Enterococcus | MIC values: MRSA (1-8 µg/mL), Enterococcus (0.5-2 µg/mL) |

| Anticancer | Cytotoxicity against A549 cells | Reduces cell viability by >50%; antioxidant properties noted |

| Organic Synthesis | Building block for complex molecules | Facilitates straightforward synthesis pathways |

| Pharmaceuticals | Precursor for new therapeutic agents | Potential in drug development due to diverse applications |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated various derivatives of 3-(4-Aminooxan-4-yl)propanoic acid against WHO priority pathogens. The results indicated enhanced activity against multidrug-resistant strains, highlighting the compound's potential as a foundation for novel antimicrobial agents targeting resistant bacteria .

- Anticancer Activity Assessment : In vitro studies on A549 cells showed that specific derivatives significantly reduced cell viability and migration. The most effective compounds were identified as candidates for further development into anticancer therapies due to their dual action as antioxidants .

Mechanism of Action

The mechanism of action of 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The propanoic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key functional groups (amino acids, hydrochlorides, or heterocyclic substituents).

Structural and Physicochemical Comparisons

Table 1: Key Properties of 3-(4-Aminooxan-4-yl)propanoic Acid Hydrochloride and Analogs

Key Observations:

Tetrahydropyran vs. Aromatic Substituents: The tetrahydropyran ring in the target compound introduces conformational rigidity and moderate polarity, distinct from the planar aromatic systems in analogs like (R)-2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride . Aromatic analogs (e.g., 3-(4-aminophenoxy)propanoic acid hydrochloride) may exhibit stronger π-π interactions in biological systems but lower solubility in aqueous media .

The methoxy group in (R)-2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride enhances electron-donating effects, which could influence binding to receptors or enzymes .

Biological Activity

3-(4-Aminooxan-4-yl)propanoic acid hydrochloride, a compound with the CAS number 2155852-27-8, has garnered attention for its potential biological activities. This compound is primarily recognized as a non-ionic organic buffering agent commonly used in cell cultures, maintaining pH levels between 6 and 8.5, which is critical for numerous biological assays and experiments . This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

3-(4-Aminooxan-4-yl)propanoic acid hydrochloride is characterized by its unique oxan structure, which contributes to its buffering capacity. The compound's molecular formula is C7H12ClN2O3, and it exhibits properties typical of amino acids and their derivatives. Its buffering action is particularly useful in biological systems where pH stability is essential for enzyme activity and cellular function.

Biological Activity

The biological activity of 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride has been investigated in various contexts:

2. Antioxidant Properties

Research has highlighted the antioxidant capabilities of related compounds. For instance, derivatives containing hydroxyl groups have demonstrated significant radical scavenging activity, which is crucial for reducing oxidative stress in cells . The antioxidant properties may be attributed to the structural characteristics that allow these compounds to interact with reactive oxygen species (ROS).

3. Cytotoxicity and Cancer Research

Studies involving structurally similar compounds have shown promising results in cancer research. For example, certain derivatives were evaluated for their cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines like A549. These studies reported varying degrees of cytotoxicity, with some compounds reducing cell viability significantly . Although direct data on 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride's anticancer activity is sparse, the structural similarities indicate potential for further investigation.

The precise mechanism of action for 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride remains to be fully elucidated. However, its role as a buffering agent suggests it may influence cellular processes by stabilizing pH levels within physiological ranges. This stabilization can affect enzyme activities and metabolic pathways critical for cellular health and function.

Case Studies

While specific case studies focusing solely on 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride are lacking, related research provides insights into its potential applications:

- Antimicrobial Efficacy : A study examined the antimicrobial properties of various propanoic acid derivatives against WHO priority pathogens. Compounds showed MIC values indicating effective inhibition against resistant strains .

- Cytotoxicity in Cancer Cells : Research involving similar compounds demonstrated their ability to reduce A549 cell viability significantly, suggesting that structural modifications could enhance anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Aminooxan-4-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step modifications of piperidine or oxane derivatives. For example, coupling reactions (e.g., palladium-catalyzed cross-coupling) followed by hydrochloride salt formation using HCl are common . Key parameters include:

- Temperature : 50–80°C to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Pd(PPh₃)₄ for efficient coupling .

- Purity Control : Post-synthesis purification via recrystallization or column chromatography, validated by HPLC (≥95% purity) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxane ring substitution pattern and amino-propanoic acid backbone .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1 for C₈H₁₅ClNO₃) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) due to ionic interactions, critical for in vitro assays. Stability studies (via accelerated degradation at 40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., receptor affinity vs. functional assays)?

- Methodological Answer : Discrepancies may arise from:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify binding affinity (Kd). Contrast with functional assays (e.g., cAMP modulation) to distinguish agonism vs. antagonism .

- Experimental Variability : Standardize cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (e.g., Mg²⁺/GDP for Gαi coupling) .

Q. How can researchers optimize experimental designs to evaluate its pharmacokinetic (PK) properties?

- Methodological Answer :

- Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½). CYP450 inhibition assays identify metabolic liabilities .

- In Vivo PK : Administer intravenously (IV) and orally (PO) in rodents to calculate AUC, Cmax, and F% (oral bioavailability) .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes or transporters)?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model binding poses with targets (e.g., GABAA receptors). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Models : Train on analogs with known activity (pIC₅₀) to predict potency and selectivity .

Q. How do structural modifications (e.g., oxane ring substitution) alter its pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Replace the oxane ring with piperidine or tetrahydropyran; assess changes in logP (via shake-flask method) and membrane permeability .

- SAR Analysis : Compare EC₅₀ values in functional assays to identify critical substituents (e.g., 4-amino group enhances CNS penetration) .

Data Contradiction Analysis

Q. Why might reported synthesis yields vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variability often stems from:

- Reagent Quality : Use HPLC-grade solvents and anhydrous conditions to minimize moisture-sensitive side reactions .

- Catalyst Activity : Pre-activate palladium catalysts (e.g., with PPh₃) to ensure consistent coupling efficiency .

- Yield Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) identify critical factors (e.g., temperature > catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.